molecular formula C23H27N3O3 B2386144 Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2310011-76-6

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No. B2386144
CAS RN: 2310011-76-6
M. Wt: 393.487
InChI Key: SIUZXWMHQPCIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
The exact mass of the compound Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Antimicrobial Applications

  • Chromone derivatives have shown promising antiviral activities against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). The presence of a piperidine ring and unsubstituted hydroxy groups on the molecules seems to favor anti-HIV activity due to irreversible binding to gp120, rather than inhibition of reverse transcriptase or protease (Houghton et al., 1994).
  • A series of difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and tested for in vitro antibacterial and antifungal activities, with some compounds exhibiting significant antimicrobial activity against tested pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

Anticancer Applications

  • Novel dithiocarbamate substituted chromone derivatives were synthesized and evaluated for their in vitro antitumor activities against various cancer cell lines. Two compounds were identified as the most promising candidates due to their high potency and broad-spectrum anticancer activity (Huang et al., 2009).

Synthetic and Chemical Properties

  • Synthesis and some properties of 2-(polyfluoroalkyl)chroman-4-ols and 2-(polyfluoroalkyl)chroman-4-ones were explored, indicating these derivatives as starting materials for preparing novel RF-containing chromane derivatives. Reduction by sodium borohydride in methanol yields high-purity cis-2-(polyfluoroalkyl)chroman-4-ols, which are easily oxidized to chroman-4-ones (Sosnovskikh et al., 2009).
  • The synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride through a process involving amidation, Friedel-Crafts acylation, and hydration was detailed. This process provided a reasonable overall yield, showcasing an efficient method for preparing such compounds (Zheng Rui, 2010).

properties

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c27-23(19-11-18-3-1-2-4-21(18)28-14-19)26-9-7-16(8-10-26)13-29-22-12-20(17-5-6-17)24-15-25-22/h1-4,12,15-17,19H,5-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUZXWMHQPCIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4CC5=CC=CC=C5OC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.